N'-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-4-nitrobenzohydrazide
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Overview
Description
N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-4-nitrobenzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of iodophenyl, dimethylpyrrol, and nitrobenzohydrazide groups, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-4-nitrobenzohydrazide typically involves a multi-step processThe final step involves the condensation of the intermediate with 4-nitrobenzohydrazide under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary based on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products.
Scientific Research Applications
N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-4-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- **N-(4-iodophenyl)-N-[(E)-(2-methoxy-1-naphthyl)methylidene]amine
- **N-(1-(4-iodophenyl)-1H-benzimidazol-5-yl)-N-((5-nitro-2-furyl)methylidene)amine
Uniqueness
N’-[(E)-[1-(4-Iodophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]methylidene]-4-nitrobenzohydrazide stands out due to its combination of iodophenyl, dimethylpyrrol, and nitrobenzohydrazide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H17IN4O3 |
---|---|
Molecular Weight |
488.3 g/mol |
IUPAC Name |
N-[(E)-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C20H17IN4O3/c1-13-11-16(14(2)24(13)18-9-5-17(21)6-10-18)12-22-23-20(26)15-3-7-19(8-4-15)25(27)28/h3-12H,1-2H3,(H,23,26)/b22-12+ |
InChI Key |
RXCOBXCKNOKTNQ-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)I)C)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)I)C)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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